N-Ethyl perfluorohexane sulfonamide

Overview

Description

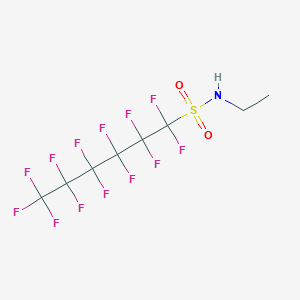

N-Ethyl perfluorohexane sulfonamide (C8F13SO2NHC2H5) is a six-carbon perfluoroalkyl substance (PFAS) characterized by a fully fluorinated hexyl chain attached to a sulfonamide group with an ethyl substituent. It is synthesized via nucleophilic substitution reactions between perfluorohexane sulfonyl fluoride and ethylamine, often requiring meticulous purification steps such as recrystallization in non-polar solvents (e.g., n-hexane and diethyl ether) to isolate the linear isomer . This compound is a precursor to perfluorohexane sulfonic acid (PFHxS), a persistent environmental contaminant, and has been used in surfactants, polymer coatings, and firefighting foams .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl perfluorohexane sulfonamide typically involves the reaction of perfluorohexane sulfonyl fluoride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction can be represented as follows:

C6F13SO2F+C2H5NH2→C6F13SO2NHC2H5+HF

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in specialized reactors equipped with temperature and pressure control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl perfluorohexane sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorohexane sulfonic acid, while reduction could produce N-ethyl perfluorohexane amine.

Scientific Research Applications

Understanding N-Ethyl Perfluorohexane Sulfonamide

this compound, also known as N-EtFHSA, is related to perfluorohexane sulfonic acid (PFHxS) compounds . These substances, characterized by their thermal and chemical stability, as well as their hydrophobic and oleophobic properties, are effective surfactants and surface protectors .

Applications of PFHxS and Related Compounds

PFHxS, its salts, and PFHxS-related compounds have been used in various applications, including:

- Firefighting These compounds are found in aqueous film-forming foams (AFFFs) .

- Metal Plating They are utilized in metal plating processes .

- Textiles, Leather, and Upholstery They are used in the treatment of textiles, leather, and upholstery .

- Polishing and Cleaning Agents They can be found in polishing and cleaning/washing agents .

- Coatings They are used for impregnation/proofing for protection against dampness and fungus .

- Electronics and Semiconductors They are used within the manufacturing of electronics and semiconductors .

Replacement for PFOS

PFHxS is used as a replacement for perfluorooctane sulfonate (PFOS) . Draft guidance is available on alternatives to PFOS, its salts, and perfluorooctane sulfonyl fluoride (PFOSF) .

N-Ethyl-perfluorooctane sulfonamide

N-ethyl-perfluorooctane sulfonamide is used in sulfluramid insecticide .

Additional Information on Related Compounds

- N-Ethyl-N-(2-hydroxyethyl)perfluorooctane sulfonamide This compound has various names and identifiers, including CAS 1691-99-2 and EC number 216-887-4 . It has been detected in all-weather jackets and Scotchgard Rug and Carpet Protector .

- N-Ethyl perfluorooctanesulfonamidoethanol (N-EtFOSE) Subacute exposure to N-EtFOSE results in the formation of perfluorooctanesulfonate and alters superoxide dismutase activity in rats . It is also used in commercial products and found in the environment .

Mechanism of Action

The mechanism of action of N-Ethyl perfluorohexane sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s strong carbon-fluorine bonds contribute to its stability and resistance to metabolic degradation. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-Ethyl perfluorohexane sulfonamide belongs to a broader class of perfluoroalkane sulfonamides (PFASAs), which vary in alkyl chain length and substituent groups. Key structural analogs include:

Key Observations :

- Chain Length : Shorter chains (C6 vs. C8) reduce bioaccumulation but increase mobility in aquatic systems .

- Substituents : Ethyl groups enhance stability compared to methyl or unsubstituted analogs, slowing hydrolysis and oxidation .

Physicochemical Properties

Purification challenges for this compound highlight its unique physical properties. Unlike MeFHxSA, which crystallizes readily, the ethyl derivative requires repetitive recrystallization due to lower melting points and higher solubility in polar solvents . Comparative

| Property | N-Ethyl PFHxSA | MeFHxSA | PFHxSA | EtFOSA |

|---|---|---|---|---|

| Melting Point (°C) | ~79–80* | 79 | 85–90 | 92–95 |

| Log Kow (Octanol-Water) | 4.2–4.5 | 3.8–4.0 | 2.5–3.0 | 5.8–6.2 |

| Water Solubility (mg/L) | <10 | 15–20 | 50–100 | <1 |

*Estimated from synthesis protocols .

Environmental Behavior and Transformation

This compound is a precursor to PFHxS, which has been detected in marine organisms (e.g., herring: 9–38 pg/g wet weight) . In contrast, longer-chain analogs like EtFOSA degrade into PFOS, a compound with higher bioaccumulation factors (>10,000 in humans) . Key transformation pathways:

- Biotransformation : Methane- and acetate-oxidizing microbes convert this compound into PFHxS with yields up to 38% .

- Hydrolysis : Slower than MeFHxSA due to steric protection of the sulfonamide group by the ethyl substituent .

Regulatory and Analytical Considerations

Analytical challenges include isomer separation, as commercial standards for linear isomers are scarce . However, recent advancements in GC-MS and recrystallization protocols enable >98% purity for environmental monitoring .

Q & A

Q. Basic: What are the optimal methods for synthesizing and purifying N-ethyl perfluorohexane sulfonamide (EtFHxSA) with high isomer purity?

Answer:

EtFHxSA synthesis starts with perfluorohexane sulfonyl fluoride, which contains mixed isomers. Flash chromatography is insufficient for isolating the straight-chain (n-) isomer. Recrystallization in non-polar solvents (e.g., n-hexane and diethyl ether) is preferred, as polar solvents (acetonitrile, methanol) dissolve the compound, preventing crystallization. Repetitive recrystallizations yield >98% purity (GC–MS), though yields drop to 30–50% due to isomer separation challenges . For deuterated analogs (e.g., EtFHxSA-d5), triethylamine and acetonitrile are used as reaction media, followed by similar purification .

Q. Basic: How can researchers characterize the physicochemical properties of EtFHxSA experimentally?

Answer:

Key properties include:

- Melting Point : 68°C (observed for EtFHxSA-d5) .

- Spectroscopy : ¹⁹F NMR reveals distinct fluorine environments: δ −80.71 (CF₃), −112.43 (α-CF₂), −120.28 (β-CF₂), −121.73 (γ-CF₂), −122.66 (δ-CF₂), −126.07 (ε-CF₂) .

- Mass Spectrometry : HRMS (ESI) confirms molecular ions (e.g., m/z 431.0158 for EtFHxSA-d5) .

Q. Advanced: What methodological approaches address contradictions in purification yields of EtFHxSA across studies?

Answer:

Yield discrepancies (e.g., 30–50% in vs. 34% in ) arise from isomer content in starting materials and solvent selection. Strategies include:

- Isomer-Specific Analysis : Use GC–MS to quantify n-isomer content pre-purification .

- Solvent Optimization : Test mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and crystal formation .

- Yield Maximization : Recycle mother liquor during recrystallization to recover additional n-isomer .

Q. Advanced: How does chain length influence the environmental reactivity of perfluoroalkyl sulfonamides like EtFHxSA?

Answer:

Shorter-chain analogs (e.g., N-ethyl perfluorobutane sulfonamide) are used in gas-phase reactivity studies due to higher volatility, but chain length affects degradation kinetics. For EtFHxSA:

- Volatility : Lower than C4 analogs, requiring specialized in vitro systems .

- Radical Reactivity : Use FTIR or computational modeling to compare C-F bond stability across chain lengths .

- Environmental Persistence : Compare half-lives in atmospheric oxidation assays with C8 analogs .

Q. Advanced: What analytical techniques are recommended for quantifying EtFHxSA in environmental matrices?

Answer:

- LC-MS/MS : Preferred for low detection limits (e.g., 0.005 ng/mL in serum) .

- GC–MS : Validates purity post-synthesis (98% for n-isomers) .

- NMR : ¹⁹F and ¹H NMR differentiate isomers and confirm deuteration .

- TOF-MS : Detects trace degradation products in complex matrices .

Q. Advanced: How can researchers design studies to investigate EtFHxSA’s aerobic biodegradation pathways?

Answer:

- Soil/Activated Sludge Models : Inoculate with microbial consortia and monitor intermediates via LC-HRMS .

- Rate-Limiting Steps : Focus on decarboxylation of sulfonamidoacetic acid analogs (e.g., PFHxSAmA) as a potential bottleneck .

- Isomer-Specific Degradation : Compare n- vs. branched isomer degradation rates using isotopically labeled standards .

Q. Advanced: What strategies mitigate challenges in isomer-specific analysis of EtFHxSA and its metabolites?

Answer:

- Chromatography : Use ultra-performance LC with C18 columns and ion-pairing agents to resolve isomers .

- Synthetic Standards : Prepare n-isomer reference materials via recrystallization () or custom synthesis .

- Data Validation : Cross-validate results with ¹⁹F NMR and high-resolution mass spectrometry .

Q. Advanced: How should toxicity studies for EtFHxSA be structured given limited direct data?

Answer:

- Structural Analogs : Use data from C8 sulfonamides (e.g., EtFOSA) to infer endpoints (e.g., hepatotoxicity) .

- In Vitro Models : Test cellular uptake in hepatocyte lines using fluorescently labeled EtFHxSA .

- Omics Approaches : Apply transcriptomics to identify disrupted pathways (e.g., lipid metabolism) .

Q. Advanced: What are the implications of EtFHxSA’s environmental detection in regulatory contexts?

Answer:

- Monitoring Protocols : Include EtFHxSA in PFAS panels using EPA Method 537.1 or ISO 21675 .

- Risk Assessment : Compare environmental concentrations with toxicity thresholds derived from read-across data .

- Remediation : Evaluate persulfate-based oxidation for breaking C-S bonds in aqueous matrices .

Q. Advanced: How can computational modeling enhance understanding of EtFHxSA’s environmental behavior?

Answer:

- QSPR Models : Predict partition coefficients (log Kₒw) and bioaccumulation potential .

- Degradation Pathways : Simulate radical-mediated degradation using density functional theory (DFT) .

- Exposure Modeling : Integrate regional use data (e.g., agricultural inputs) with hydrological transport models .

Properties

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13NO2S/c1-2-22-25(23,24)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h22H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUMOXWDLICQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NHC2H5, C8H6F13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026627 | |

| Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87988-56-5 | |

| Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.